Ortho-Ethoxy vs. Ortho-Methoxy N-aryl Substitution: Impact on NTR1 Agonist Potency
In a quinazoline-based NTR1 agonist series, a direct analog where the N-aryl substituent is ortho-ethoxy (Compound 42, structurally analogous to the target compound) exhibited an EC50 of 6.1 ± 0.4 μM with an Emax of 98.4%. The ortho-methoxy analog (Compound 32) showed higher potency (EC50 2.0 ± 0.1 μM), while the ortho-chloro analog (Compound 43) was significantly less potent (EC50 20 ± 2.2 μM). All three compounds demonstrated full efficacy (Emax ≥ 98.4%) [1]. This data, obtained via high-content screening (HCS) relative to the NT(8–13) peptide control, illustrates that the target compound's ethoxy substituent provides a distinct potency profile that neither the smaller methoxy nor the halogen-substituted analog can replicate.
| Evidence Dimension | NTR1 agonist potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 6.1 ± 0.4 μM (ortho-ethoxy analog) |
| Comparator Or Baseline | Compound 32 (2-methoxyphenyl): EC50 = 2.0 ± 0.1 μM; Compound 43 (2-chlorophenyl): EC50 = 20 ± 2.2 μM |
| Quantified Difference | ~3-fold less potent than methoxy analog; ~3.3-fold more potent than chloro analog |
| Conditions | HCS NTR1 potency assay; n=4; Emax calculated as % of NT(8–13) peptide response (100 nM) |
Why This Matters
The intermediate potency of the ortho-ethoxy substituent may offer a superior therapeutic window compared to the more potent but potentially less selective methoxy analog, influencing lead selection for GPCR programs.
- [1] Thomas, J. B., et al. (2014). Identification of N-[(2-ethoxyphenyl)methyl]-2-[(2-methylquinazolin-4-yl)oxy]acetamide analogs as potent NTR1 agonists. Journal of Medicinal Chemistry, 57(12), 5318-5332. View Source
